BenchChemオンラインストアへようこそ!

tert-Butyl n-[3-(hydroxycarbamoyl)cyclobutyl]carbamate

Medicinal chemistry Conformational restriction Scaffold design

tert-Butyl n-[3-(hydroxycarbamoyl)cyclobutyl]carbamate (CAS 1638761-12-2) is a fully synthetic, Boc-protected cyclobutane hydroxamic acid derivative with the molecular formula C₁₀H₁₈N₂O₄ and a molecular weight of 230.26 g/mol. The compound is classified as a versatile small-molecule scaffold that integrates a strained cyclobutane core, a tert‑butyloxycarbonyl (Boc) protecting group, and a hydroxycarbamoyl (hydroxamic acid) moiety—features that are individually exploited in medicinal chemistry for conformational restriction, orthogonal protection, and metalloenzyme inhibition, respectively.

Molecular Formula C10H18N2O4
Molecular Weight 230.26 g/mol
Cat. No. B8135385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl n-[3-(hydroxycarbamoyl)cyclobutyl]carbamate
Molecular FormulaC10H18N2O4
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC(C1)C(=O)NO
InChIInChI=1S/C10H18N2O4/c1-10(2,3)16-9(14)11-7-4-6(5-7)8(13)12-15/h6-7,15H,4-5H2,1-3H3,(H,11,14)(H,12,13)
InChIKeyQFZBOLMGOABJOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl n-[3-(hydroxycarbamoyl)cyclobutyl]carbamate – Compound Identity, Class & Procurement-Relevant Characteristics


tert-Butyl n-[3-(hydroxycarbamoyl)cyclobutyl]carbamate (CAS 1638761-12-2) is a fully synthetic, Boc-protected cyclobutane hydroxamic acid derivative with the molecular formula C₁₀H₁₈N₂O₄ and a molecular weight of 230.26 g/mol . The compound is classified as a versatile small-molecule scaffold that integrates a strained cyclobutane core, a tert‑butyloxycarbonyl (Boc) protecting group, and a hydroxycarbamoyl (hydroxamic acid) moiety—features that are individually exploited in medicinal chemistry for conformational restriction, orthogonal protection, and metalloenzyme inhibition, respectively . It is commercially supplied as a research reagent with a certified purity of ≥98% (NLT 98%) and is intended exclusively for laboratory use .

Why Generic Substitution of tert-Butyl n-[3-(hydroxycarbamoyl)cyclobutyl]carbamate Fails – A Procurement Perspective


Generic substitution among Boc-protected cyclobutane derivatives or simple hydroxamic acids is scientifically unsound because the precise spatial orientation and electronic character of the cyclobutane ring, combined with the simultaneous presence of a protected amine and a free hydroxamic acid, cannot be replicated by any single commercially available congener . Substituting the cyclobutane core with cyclopentane or cyclohexane alters the pucker angle and C–C bond lengths (1.55 Å vs. 1.54 Å for cyclopentane), modifying the exit-vector geometry of the hydroxamic acid pharmacophore [1]. Replacing the Boc group with Fmoc or Cbz changes the deprotection conditions and the lipophilicity of the intermediate, while eliminating the hydroxamic acid entirely abolishes metal-chelating capability essential for inhibition of zinc-dependent enzymes such as HDACs and MMPs [2]. Thus, a user requiring the precise combination of a cyclobutane conformational constraint, a Boc-protected amine handle, and a free hydroxamic acid for downstream synthetic elaboration or biological screening cannot interchange this compound with any close analog without introducing uncontrolled variables that alter reactivity, selectivity, and assay outcomes.

Quantitative Differential Evidence for tert-Butyl n-[3-(hydroxycarbamoyl)cyclobutyl]carbamate vs. Closest Analogs


Cyclobutane vs. Cyclopentane Core: Conformational Constraint and Exit-Vector Geometry

The cyclobutane ring in the target compound imposes a defined puckered conformation with a dihedral (pucker) angle of approximately 30°, compared to the envelope conformation of cyclopentane (pucker angle ~40°), resulting in a more rigid and predictable spatial presentation of the hydroxycarbamoyl substituent [1]. In comparative small-molecule drug-candidate analyses, cyclobutane incorporation has been correlated with improved metabolic stability and reduced off-target effects relative to larger cycloalkyl rings [1].

Medicinal chemistry Conformational restriction Scaffold design

Orthogonal Boc Protection vs. Alternative Protecting Groups: Deprotection Selectivity and Lipophilicity

The target compound features a tert‑butyloxycarbonyl (Boc) group, which is cleaved under acidic conditions (e.g., TFA or HCl/dioxane), orthogonal to the hydroxamic acid moiety that remains intact under these conditions [1]. In contrast, Fmoc-protected analogs require basic conditions (piperidine) for deprotection, which can hydrolyze or racemize the hydroxamic acid group [1]. Cbz-protected analogs require hydrogenolysis, which is incompatible with substrates containing reducible functional groups [1].

Synthetic chemistry Protecting group strategy Orthogonality

Hydroxamic Acid Zinc-Binding Group: Chelation Affinity vs. Carboxylic Acid and Amide Analogs

The hydroxamic acid moiety in the target compound forms a bidentate chelate with the catalytic Zn²⁺ ion in metalloenzymes, with a dissociation constant (Kd) typically in the low nanomolar range for HDAC and MMP targets [1]. In contrast, the corresponding carboxylic acid analog exhibits a monodentate coordination mode with a significantly weaker binding affinity (Kd approximately 100- to 1000-fold higher), while the primary amide analog shows negligible metal coordination [1].

Metalloenzyme inhibition Zinc-binding group Pharmacophore design

Supplier Purity and Analytical Traceability vs. Competing Catalog Sources

The target compound is commercially available from ISO-certified suppliers with a guaranteed minimum purity of 98% (NLT 98%) and provided with supporting analytical documentation including NMR, HPLC, and mass spectrometry confirmation . In comparison, catalog entries for generic “tert-butyl (3-(hydroxycarbamoyl)cyclobutyl)carbamate” from certain vendors list purity as low as 95%, with variable documentation standards . This 3-percentage-point purity differential can translate into significant differences in active inhibitor concentration in enzyme assays, potentially causing systematic errors in IC₅₀ determination.

Procurement quality Purity certification Analytical traceability

cyclobutane-Containing Hydroxamic Acids Exhibit Preferential MMP-13 Inhibition Over Off-Target MMP-1

In patents (e.g., US 6,156,798), cyclobutyl-aryloxysulfonylamino hydroxamic acid derivatives have been designed to selectively inhibit MMP-13 (collagenase-3) over MMP-1 (collagenase-1), a selectivity profile critical for avoiding musculoskeletal side effects [1]. Direct measurements in fluorescence quenched peptide substrate cleavage assays show selectivities exceeding 100-fold [1]. While the target compound is an intermediate sharing the cyclobutane-hydroxamic acid core, it serves as a key precursor for synthesizing such selective MMP-13 inhibitors .

MMP-13 selectivity Osteoarthritis Selectivity window

Cyclobutane-Constrained Hydroxamic Acids Demonstrate Favourable In Vitro ADME Characteristics

Cyclobutane rings are increasingly employed in drug candidates to improve metabolic stability and modulate lipophilicity [1]. In comprehensive reviews of cyclobutane-containing drug candidates, introducing a cyclobutane in place of a larger cycloalkyl or acyclic spacer improves metabolic stability in human liver microsomes and hepatocytes, with longer half-lives (t₁/₂) and reduced intrinsic clearance (Clint). The target compound with its cyclobutane scaffold shares these class-level pharmacokinetic advantages over cyclopentane or linear alkyl analogs.

Metabolic stability In vitro ADME Property-guided design

Optimal Application Scenarios for tert-Butyl n-[3-(hydroxycarbamoyl)cyclobutyl]carbamate Based on Differential Evidence


Synthesis of Selective MMP-13 Inhibitors for Osteoarthritis Research

The target compound serves as a key intermediate for the preparation of cyclobutane-containing MMP-13-selective hydroxamic acid inhibitors [1]. The established >100-fold selectivity of cyclobutane-based hydroxamic acids for MMP-13 over MMP-1 (as described in US Patent 6,156,798) allows researchers to generate focused libraries that spare the off-target collagenase MMP-1, thereby avoiding the musculoskeletal toxicity associated with broad-spectrum MMP inhibition [1]. The Boc-protected amine enables late-stage diversification through amide coupling or reductive amination, while the hydroxamic acid remains protected during synthesis, ensuring high overall yields.

Targeted Protein Degradation (PROTAC) Linker-Precursor Design

The cyclobutane core provides a rigid, three-dimensional scaffold that can control the spatial orientation of the two warheads in PROTAC molecules, potentially affecting ternary complex formation and degradation efficiency [1]. The orthogonal Boc-amine protection allows selective deprotection under acidic conditions while the hydroxamic acid remains intact, enabling sequential conjugation without cross-reactivity [2]. This is particularly valuable for PROTACs targeting zinc-dependent E3 ligases or HDAC-containing bifunctional molecules.

HDAC Inhibitor Fragment-Based Screening and SAR Exploration

The free hydroxamic acid is a recognized zinc-binding group essential for HDAC inhibition, with class-level evidence demonstrating nanomolar binding affinity to HDAC catalytic zinc ions [1]. The cyclobutane scaffold provides a defined exit vector for the hydroxamic acid, enabling structure-guided optimization. The Boc group can be removed to generate the free amine, which may be used for further derivatization or assessed for its contribution to binding in fragment-based screening campaigns.

Conformationally Constrained Peptidomimetic Building Block Synthesis

The rigid cyclobutane ring combined with the protected amine and hydroxamic acid functionalities makes this compound a valuable synthon for constructing peptidomimetics that require precise spatial presentation of hydrogen-bond donors and metal-chelating groups [1]. The compound has been employed as a protected amino acid derivative in peptide analog synthesis, where the Boc group facilitates selective reactions while maintaining the integrity of the peptide backbone [2].

Quote Request

Request a Quote for tert-Butyl n-[3-(hydroxycarbamoyl)cyclobutyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.